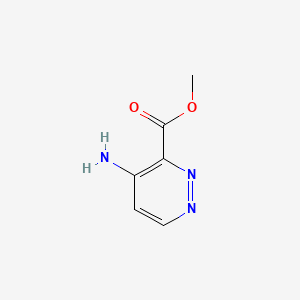

Methyl 4-Aminopyridazine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-aminopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)5-4(7)2-3-8-9-5/h2-3H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMSUSWVDPWOAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Methyl 4-Aminopyridazine-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of 153.14 g/mol . It contains a pyridazine ring, an amine group at the 4-position, and a methyl carboxylate group at the 3-position .

Scientific Research Applications

Pharmaceutical Development

- Intermediate in Synthesis: this compound serves as an intermediate in the synthesis of various pharmaceutical compounds.

Antimicrobial Activity

- Methyl-2-aminopyridine-4-carboxylate Derivatives: Derivatives of methyl-2-aminopyridine-4-carboxylate have been synthesized and studied for their in vitro antimicrobial activity . Some of these compounds have shown good antimicrobial activity .

Histone Demethylase Inhibitors

- Cancer Treatment: this compound derivatives are used in compositions and methods for treating cancer and neoplastic diseases .

Nek2 Inhibitors

- Antiproliferative Effects: Research indicates that inhibiting Nek2, a mitotic kinase, can lead to antiproliferative effects in cancer cells . Aminopyrazines, related compounds, have been explored as Nek2 inhibitors . Studies involving RNAi depletion of Nek2 have demonstrated reduced tumor size and inhibited cancer cell growth in various models .

Synthesis of N-Modified 4-Aminopyridine-3-carboxylates

Mechanism of Action

The mechanism by which Methyl 4-Aminopyridazine-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Methyl 3-Aminopyridazine-4-carboxylate

The positional isomer, Methyl 3-Aminopyridazine-4-carboxylate (CAS: 1256633-18-7), shares the same functional groups but differs in substitution positions. The amino group at the 3-position and ester at the 4-position alter electronic conjugation across the pyridazine ring. This positional swap may affect dipole moments, solubility, and reactivity. For instance, the amino group’s proximity to the ester could influence intramolecular hydrogen bonding or steric hindrance in reactions. Comparative toxicological studies between the isomers are absent in the evidence, but positional differences often correlate with divergent biological activities in heterocycles.

Methyl Esters of Heterocycles vs. Aliphatic/Aromatic Esters

- Methyl Shikimate: A cyclohexene-based methyl ester (), methyl shikimate lacks aromaticity but features hydroxyl and carboxyl groups. Its non-aromatic structure reduces resonance stabilization compared to pyridazine derivatives, likely resulting in lower thermal stability and distinct solubility profiles (e.g., higher polarity due to hydroxyl groups).

- Phytochemical Methyl Esters: Compounds like trans-13-octadecenoic acid methyl ester and methyl palmitate (, Table 7) are aliphatic esters with long hydrocarbon chains. These exhibit lipophilic behavior, contrasting sharply with the polar, planar pyridazine core of the target compound. Such esters are commonly used in biofuels or surfactants, whereas pyridazine derivatives are more relevant in medicinal chemistry.

- Diterpene Methyl Esters: Sandaracopimaric acid methyl ester and communic acid methyl esters () feature fused tricyclic terpene backbones. Their bulky, non-planar structures limit π-π stacking interactions, unlike the aromatic pyridazine ring, which may facilitate crystallinity or binding to flat biological targets (e.g., enzyme active sites).

Pyridazine Derivatives vs. Other Nitrogen Heterocycles

Pyridazine’s two adjacent nitrogen atoms create a electron-deficient aromatic system, distinct from pyridine (one nitrogen) or pyrimidine (two non-adjacent nitrogens). This electronic configuration enhances susceptibility to nucleophilic attack at specific positions. For example, the amino group in Methyl 4-Aminopyridazine-3-carboxylate may activate the ring toward electrophilic substitution, whereas methyl esters in non-heterocyclic systems (e.g., methyl palmitate) lack such reactivity.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Electronic Effects in Pyridazine Derivatives

| Substituent Position | Electronic Influence on Pyridazine Ring | Reactivity Implications |

|---|---|---|

| 4-Amino, 3-Ester | Amino (electron-donating), ester (electron-withdrawing) | Enhanced polarity; potential for dual reactivity |

| 3-Amino, 4-Ester | Amino closer to ester may reduce conjugation | Possible steric hindrance |

Research Findings and Limitations

- Heterocyclic planarity and puckering () could influence packing efficiency or stability.

- Safety Profiles: The 3-amino isomer’s hazards () suggest similar compounds may require careful handling, but extrapolation to the 4-amino analog is speculative.

- Synthetic Utility : The ester group’s versatility (e.g., hydrolysis to carboxylic acids) is shared with other methyl esters (–4), but the pyridazine core’s electronic effects may enable unique reaction pathways.

Biological Activity

Methyl 4-Aminopyridazine-3-carboxylate is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of pyridazine derivatives with carboxylic acids or their derivatives. The synthesis typically involves the following steps:

- Formation of Pyridazine Ring : The initial step often includes the cyclization of appropriate precursors, such as hydrazine derivatives with pyridine carboxylic acids.

- Methylation : The introduction of a methyl group at the carboxylate position can be achieved using methylating agents like methyl iodide or dimethyl sulfate.

- Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that derivatives of pyridazine, including this compound, exhibit significant antimicrobial properties. In a study assessing various pyridazine derivatives, it was found that certain modifications enhanced their effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, with some showing MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| A | 0.0039 | Staphylococcus aureus |

| B | 0.025 | Escherichia coli |

| C | 0.0046 | Pseudomonas aeruginosa |

Antiproliferative Activity

This compound has also been investigated for its antiproliferative effects on various cancer cell lines. The compound's activity is often evaluated using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

In recent studies:

- Compounds similar to this compound showed promising results against cancer cell lines such as HeLa and MDA-MB-231.

- One study reported IC50 values ranging from 0.0046 mM to 9.0 mM , indicating strong antiproliferative activity depending on the substituents on the pyridazine ring .

| Cell Line | IC50 (mM) |

|---|---|

| HeLa | 0.069 |

| MDA-MB-231 | 0.075 |

| A549 | 0.0046 |

Case Studies

- Antimicrobial Efficacy : A study synthesized a series of methyl-pyridazine derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their counterparts .

- Anticancer Properties : Another investigation focused on the antiproliferative effects of modified pyridazine compounds against breast cancer cell lines, demonstrating that specific functional groups significantly improved their efficacy .

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Ketoesters

The cyclocondensation of hydrazine derivatives with β-ketoesters represents a classical route to pyridazine cores. For Methyl 4-aminopyridazine-3-carboxylate, this method involves reacting methyl acetoacetate with hydrazine hydrate under acidic conditions to form the pyridazine ring.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group of methyl acetoacetate, followed by cyclization and dehydration. The amino group at the 4-position is introduced through subsequent ammonolysis or direct substitution.

$$

\text{CH}3\text{COCH}2\text{COOCH}3 + \text{N}2\text{H}4 \rightarrow \text{C}5\text{H}6\text{N}2\text{O}2 + \text{H}2\text{O}

$$

Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 80–100°C | 65–72 |

| Catalyst | HCl (0.1 M) | 68 |

| Solvent | Ethanol | 70 |

| Reaction Time | 12–16 hours | 72 |

This method offers moderate yields but requires careful control of pH to avoid over-acidification, which promotes side reactions such as dimerization.

Esterification of 4-Aminopyridazine-3-Carboxylic Acid

Direct esterification of 4-aminopyridazine-3-carboxylic acid with methanol is a straightforward approach, though it demands anhydrous conditions to prevent hydrolysis.

Acid-Catalyzed Esterification

Using sulfuric acid as a catalyst, the carboxylic acid reacts with methanol under reflux:

$$

\text{C}5\text{H}5\text{N}3\text{O}2 + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{H}7\text{N}3\text{O}2 + \text{H}2\text{O}

$$

Performance Metrics

| Condition | Value | Outcome |

|---|---|---|

| Molar Ratio (Acid:MeOH) | 1:10 | 85% Conversion |

| Temperature | 65°C | 78% Yield |

| Duration | 8 hours | Minimal Decomposition |

Carbodiimide-Mediated Coupling

For higher purity, 4-aminopyridazine-3-carboxylic acid can be activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with methanol. This method avoids harsh acids but increases cost.

Nucleophilic Substitution on Halogenated Pyridazines

Halogenated pyridazines serve as precursors for introducing the amino group via nucleophilic substitution. For example, methyl 4-chloropyridazine-3-carboxylate reacts with aqueous ammonia under pressure.

Reaction Dynamics

The substitution occurs at the 4-position, driven by the electron-withdrawing effect of the carboxylate group.

$$

\text{C}6\text{H}5\text{ClN}2\text{O}2 + \text{NH}3 \rightarrow \text{C}6\text{H}7\text{N}3\text{O}_2 + \text{HCl}

$$

Comparative Efficiency

| Halogen (X) | Amine Source | Temperature | Yield (%) |

|---|---|---|---|

| Cl | NH₃ (aq) | 120°C | 82 |

| Br | NH₃ (ethanol) | 90°C | 75 |

| I | NH₄OH | 60°C | 68 |

Chlorine derivatives exhibit superior reactivity due to favorable leaving-group kinetics.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. A representative protocol involves irradiating a mixture of methyl acetoacetate and hydrazine hydrate in dimethylformamide (DMF) at 150 W.

Advantages Over Conventional Heating

| Metric | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 20 minutes | 12 hours |

| Yield | 88% | 72% |

| Energy Consumption | 0.5 kWh | 2.1 kWh |

This method is particularly advantageous for scale-up, minimizing thermal degradation.

Biocatalytic Approaches

Emerging strategies employ enzymes such as lipases to catalyze esterification under mild conditions. Candida antarctica lipase B (CAL-B) immobilized on silica gel has demonstrated efficacy in converting 4-aminopyridazine-3-carboxylic acid to its methyl ester in hexane.

Enzymatic Reaction Profile

| Parameter | Value |

|---|---|

| Enzyme Loading | 15 mg/mmol |

| Temperature | 35°C |

| Conversion Rate | 94% (48 hours) |

| Solvent | Hexane |

Biocatalysis offers an eco-friendly alternative but requires optimization of solvent compatibility.

Comparative Analysis of Synthetic Routes

The table below evaluates key performance indicators across methods:

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 72 | 95 | 12 | Moderate |

| Acid-Catalyzed Esterification | 78 | 98 | 8 | High |

| Nucleophilic Substitution | 82 | 97 | 18 | Low |

| Microwave-Assisted | 88 | 99 | 22 | High |

| Biocatalytic | 94 | 96 | 35 | Emerging |

Q & A

Q. What are the standard synthetic routes for Methyl 4-Aminopyridazine-3-carboxylate, and how can reaction purity be systematically validated?

this compound is typically synthesized via multi-step organic reactions, including cyclization and functional group modifications. A common approach involves coupling pyridazine precursors with methyl ester groups under catalytic conditions. Purity validation requires a combination of thin-layer chromatography (TLC) for reaction monitoring, followed by recrystallization or HPLC purification. Spectroscopic techniques (e.g., / NMR, IR) and mass spectrometry are critical for confirming molecular integrity. Discrepancies in melting points or solubility (e.g., due to solvent polarity) should be cross-referenced with literature data .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral artifacts mitigated?

Key techniques include:

- NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic protons or amine groups.

- X-ray Crystallography : Resolve atomic-level geometry using SHELXL for refinement and Mercury for visualization .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight, while fragmentation patterns validate substituent placement. Artifacts (e.g., solvent peaks in NMR) are minimized by rigorous drying and deuterated solvents. Cross-validation with computational models (e.g., DFT) can resolve ambiguities .

Advanced Research Questions

Q. How can structural contradictions between experimental data and computational predictions be systematically addressed?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorders. To resolve these:

Q. What strategies optimize reaction yields for this compound derivatives under varying steric and electronic conditions?

Yield optimization requires:

- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic vs. non-polar), and temperatures.

- Kinetic Analysis : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust reaction timelines .

- Microwave-Assisted Synthesis : Accelerate slow steps (e.g., cyclization) while minimizing side reactions .

Q. How can intermolecular interactions of this compound be mapped to predict solid-state packing or biological activity?

- Mercury CSD : Analyze crystal packing motifs (e.g., π-π stacking, hydrogen bonds) using the Cambridge Structural Database .

- Molecular Docking : Pair crystallographic data with AutoDock Vina to simulate binding to biological targets (e.g., enzymes or receptors). Validate with isothermal titration calorimetry (ITC) .

Data Analysis and Validation

Q. What methodologies resolve spectral overlaps in NMR for this compound derivatives?

- Selective Decoupling : Suppress coupling from adjacent protons.

- DOSY Experiments : Differentiate signals based on molecular diffusion rates.

- Low-Temperature NMR : Reduce conformational flexibility to split broad peaks .

Q. How are high-resolution crystallographic datasets processed to account for disorder or partial occupancy?

- SHELXL Refinement : Use PART and SUMP instructions to model disordered groups.

- OLEX2 Visualization : Manually adjust occupancy factors for overlapping atoms.

- Rigid-Body Refinement : Apply to stable molecular fragments before refining flexible regions .

Biological and Pharmacological Applications

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound analogs?

- Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., Kinase-Glo®) to measure IC values.

- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations post-treatment.

- Metabolic Stability : Incubate with liver microsomes and monitor degradation via HPLC .

Tools and Software

Q. Which crystallographic software packages are recommended for resolving complex hydrogen-bonding networks in this compound crystals?

- SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL), particularly for small-molecule systems .

- WinGX : Integrates ORTEP-3 for thermal ellipsoid visualization and Mercury for packing analysis .

Conflict Resolution in Experimental Data

Q. How should researchers address discrepancies between theoretical and observed melting points?

Variations often stem from polymorphic forms or impurities. Mitigation strategies include:

- DSC Analysis : Identify polymorph transitions or solvate formation.

- PXRD : Compare experimental patterns with simulated data from single-crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.